Tert-butyl 2-amino-5-phenylbenzoate
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Overview
Description
Tert-butyl 2-amino-5-phenylbenzoate is an organic compound that features a tert-butyl ester group, an amino group, and a phenyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-phenylbenzoate typically involves the esterification of 2-amino-5-phenylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or boron trifluoride diethyl etherate, to facilitate the formation of the ester bond . The reaction conditions usually require refluxing the reactants in an appropriate solvent, such as dichloromethane, to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring consistent product quality and high efficiency. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can further enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-phenylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for acylation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Tert-butyl 2-amino-5-phenylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-phenylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-4-phenylbenzoate
- Tert-butyl 2-amino-3-phenylbenzoate
- Tert-butyl 2-amino-6-phenylbenzoate
Uniqueness
Tert-butyl 2-amino-5-phenylbenzoate is unique due to the specific positioning of the amino and phenyl groups on the benzoate core. This arrangement can influence its reactivity and interaction with other molecules, making it distinct from its isomers .
Properties
IUPAC Name |
tert-butyl 2-amino-5-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)14-11-13(9-10-15(14)18)12-7-5-4-6-8-12/h4-11H,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAZPMCWGGWXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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